molecular formula C9H17NO2 B2448134 3-(Oxolan-3-ylmethyl)morpholine CAS No. 2137629-93-5

3-(Oxolan-3-ylmethyl)morpholine

Cat. No. B2448134
CAS RN: 2137629-93-5
M. Wt: 171.24
InChI Key: YQPVVNOZTVENQF-UHFFFAOYSA-N
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Description

“3-(Oxolan-3-ylmethyl)morpholine” is a chemical compound with the CAS Number: 2137629-93-5 . It is a derivative of morpholine, which is a common solvent in organic reactions and can be found in the structures of several medicinal drugs .


Synthesis Analysis

The synthesis of morpholines has seen significant progress in recent years. They are typically synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

Morpholine is a 6-membered heterocyclic compound where we can find two hetero atoms, Oxygen & Nitrogen . The molecular structure of morpholine and its derivatives has been studied using infrared plus vacuum ultraviolet (IR/VUV) single photon “soft” ionization spectroscopy .


Chemical Reactions Analysis

Morpholine can undergo a diversity of chemical reactions. It is an amino ether. The ether function of the molecule is typically inert and most of the reactions involve the secondary amine group .


Physical And Chemical Properties Analysis

Morpholine is physically a liquid with no color. It has a fish-like or ammonia odor. It is mostly used as a solvent, brightener for detergents, corrosion inhibitor, rubber accelerator & boiler water additive .

Scientific Research Applications

Synthesis of Morpholines

The morpholine motif has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . “3-(Oxolan-3-ylmethyl)morpholine” can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . This synthesis process has seen recent advances, especially in stereoselective syntheses and those using transition metal catalysis .

Development of Pharmaceuticals

Morpholine is considered a favored scaffold for medicinal chemistry . Molecules bearing a morpholine substituent have multiple biological activities, as well as improved pharmacokinetic and metabolic profiles . This makes “3-(Oxolan-3-ylmethyl)morpholine” a promising compound for structure–activity relationship studies in pharmaceutical research .

Electrochemical Reactions

An electrochemical reaction between quinoline N-oxides and morpholine has been developed . This reaction, catalyzed by Cu(OAc)2, generates products of 4-aminoquinoline N-oxides in CH2Cl2 or 2-aminoquinoline N-oxides in CH3CN in good yields . With an increase in the amount of electricity passed, the product deoxygenates with the formation of aminoquinolines .

C–H/N–H Cross-Coupling

The electrochemical reaction mentioned above is a simple and easy-to-perform method for introducing a morpholine substituent, important in medicinal chemistry and other fields, by C–H/N–H cross-coupling . This process can be controlled when the electrolysis conditions change .

EPR Studies

For the first time, the EPR spectrum of the morpholine radical was recorded at room temperature, and its magnetic resonance parameters were determined in CH2Cl2 . This opens up new possibilities for studying the properties of morpholine and its derivatives, including “3-(Oxolan-3-ylmethyl)morpholine”, using EPR spectroscopy .

Pharmaceutical Testing

“3-(Oxolan-3-ylmethyl)morpholine” can be used for pharmaceutical testing . High-quality reference standards are available for accurate results .

Safety And Hazards

Morpholine is classified as a flammable liquid and vapor. It is harmful if swallowed and toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage. It is also suspected of damaging fertility or the unborn child .

Future Directions

Morpholine and its derivatives continue to attract significant attention due to their widespread availability in natural products and biologically relevant compounds. Future research will likely focus on further advances in the synthesis of morpholines and their carbonyl-containing analogs, with special attention paid to syntheses performed in a stereoselective manner and using transition metal catalysis .

properties

IUPAC Name

3-(oxolan-3-ylmethyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-3-11-6-8(1)5-9-7-12-4-2-10-9/h8-10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPVVNOZTVENQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CC2COCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Oxolan-3-ylmethyl)morpholine

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